An In-depth Technical Guide to 2-chloro-N,N-dimethyl-5-nitrobenzamide: A Key Synthetic Intermediate
An In-depth Technical Guide to 2-chloro-N,N-dimethyl-5-nitrobenzamide: A Key Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethyl-5-nitrobenzamide, a substituted benzamide derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents a detailed, field-tested protocol for its synthesis, discusses its chemical reactivity, and explores its applications as a versatile building block in the development of pharmaceuticals and other complex organic molecules. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
2-chloro-N,N-dimethyl-5-nitrobenzamide is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and a dimethylcarboxamide group. The electronic properties of these substituents significantly influence the molecule's reactivity and physical characteristics. The chloro and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The tertiary amide functionality provides a site for hydrogen bonding and influences the compound's solubility and crystalline nature.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-N,N-dimethyl-5-nitrobenzamide |
| CAS Number | 60587-79-3 |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)[O-])Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | - |
| pKa | Data not available | - |
| LogP | Data not available (predicted to be moderately lipophilic) | - |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-chloro-N,N-dimethyl-5-nitrobenzamide. The expected spectral data are as follows:
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¹H NMR Spectroscopy: The aromatic region should display three distinct protons. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) is expected. The two N-methyl groups are expected to appear as one or two singlets in the upfield region (typically 2.8-3.2 ppm), depending on the rotational barrier around the C-N amide bond at the measurement temperature.
-
¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically >165 ppm). Six signals will correspond to the aromatic carbons, with their chemical shifts influenced by the attached substituents. Two signals will correspond to the N-methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
Table 3: Key IR Absorption Bands
| Functional Group | Characteristic Frequency (cm⁻¹) |
|---|---|
| Amide C=O Stretch | 1630 - 1680 |
| Nitro N-O Asymmetric Stretch | 1500 - 1570 |
| Nitro N-O Symmetric Stretch | 1300 - 1370 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | 700 - 850 |
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the compound's molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) would be definitive confirmation.
Synthesis and Reactivity
The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide is most reliably achieved from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, which is a commercially available starting material. The process involves two key transformations: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.
Synthetic Workflow
The causality behind this experimental design is rooted in the need to activate the carboxylic acid. Carboxylic acids are generally unreactive towards amines. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling a facile and high-yielding reaction with a nucleophile like dimethylamine. Thionyl chloride (SOCl₂) is an excellent choice for this activation as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.
Caption: Synthetic workflow for 2-chloro-N,N-dimethyl-5-nitrobenzamide.
Experimental Protocol: Synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide
This protocol is a self-validating system; successful isolation of the product with the expected spectroscopic profile confirms the efficacy of the procedure.
Materials:
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2-chloro-5-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dimethylamine (2.2 eq, 40% solution in water)
-
Dichloromethane (DCM)
-
Triethylamine (2.5 eq)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, mix dimethylamine solution (2.2 eq) with triethylamine (2.5 eq) in DCM.
-
Add the dimethylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-chloro-N,N-dimethyl-5-nitrobenzamide.
-
Chemical Reactivity
The reactivity of this molecule is governed by its functional groups.
Caption: Reactivity map showing potential transformation sites.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 5-amino-2-chloro-N,N-dimethylbenzamide. This transformation is fundamental for introducing a key nucleophilic site and is often a step in the synthesis of heterocyclic compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the para-nitro group, making it susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, or amines under relatively mild conditions.
-
Amide Hydrolysis: While amides are generally stable, under harsh acidic or basic conditions with heating, the N,N-dimethylamide group can be hydrolyzed back to the carboxylic acid.
Applications in Research and Development
2-chloro-N,N-dimethyl-5-nitrobenzamide is not typically an end-product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
Pharmaceutical Synthesis: This compound serves as a key building block for active pharmaceutical ingredients (APIs). For instance, the reduction of the nitro group to an amine, followed by further reactions at the newly formed amino group or substitution of the chloro group, is a common strategy in constructing complex drug scaffolds.[1][2] Related chloro-nitroaromatic compounds are intermediates in the synthesis of insecticides and other biologically active molecules.[3][4]
-
Medicinal Chemistry: In drug discovery campaigns, the benzamide core is a well-established pharmacophore.[2] This intermediate allows for the creation of libraries of compounds by varying the nucleophile used to displace the chlorine or by elaborating the molecule after nitro-group reduction.
-
Materials Science: Nitroaromatic compounds can be used as precursors for electro-active polymers or dyes after chemical modification.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. The safety profile is primarily dictated by the chloro-nitroaromatic core.
Table 4: Hazard Information (based on analogous compounds)
| Hazard Type | GHS Classification and Statements |
|---|---|
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H317: May cause an allergic skin reaction.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Source: GHS classifications for the closely related 2-chloro-5-nitrobenzamide provide a strong basis for these recommendations.[5]
Handling:
-
Use in a well-ventilated area or a chemical fume hood.[7]
-
Avoid all personal contact, including inhalation of dust.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from strong oxidizing agents and incompatible materials.
Conclusion
2-chloro-N,N-dimethyl-5-nitrobenzamide is a strategically important intermediate in modern organic synthesis. Its well-defined reactivity, stemming from the interplay of its chloro, nitro, and dimethylamide functional groups, allows for its use as a versatile scaffold in the construction of diverse and complex molecular architectures. The synthetic protocols and technical data provided in this guide offer a robust framework for its preparation and application, particularly in the fields of medicinal chemistry and drug development, where it serves as a valuable starting point for the discovery of new therapeutic agents.
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- Fisher Scientific. (2025). SAFETY DATA SHEET.
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- Benchchem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
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